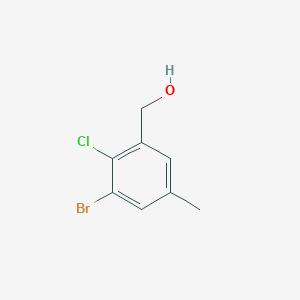

(3-Bromo-2-chloro-5-methylphenyl)methanol

Description

Significance of Substituted Phenylmethanol Scaffolds in Advanced Organic Synthesis

Substituted phenylmethanol scaffolds are fundamental components in the toolbox of synthetic organic chemists. The hydroxyl group of the methanol (B129727) moiety can be readily oxidized to an aldehyde or carboxylic acid, or participate in esterification and etherification reactions. bldpharm.com The aromatic ring, activated or deactivated by its substituents, can undergo various electrophilic or nucleophilic substitution reactions.

The presence of multiple, different halogen atoms, as seen in (3-Bromo-2-chloro-5-methylphenyl)methanol, offerschemists the opportunity for selective, stepwise reactions. The differential reactivity of bromine and chlorine atoms under specific catalytic conditions allows for regioselective cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex molecular frameworks. This controlled functionalization is a cornerstone of modern synthetic strategy, allowing for the efficient assembly of target molecules.

Overview of the Research Landscape for this compound and Structural Analogues

Direct and extensive research focused solely on this compound is not widely available in peer-reviewed literature. However, its status as a commercially available organic building block, as indicated by its CAS number 2090528-44-0, points to its utility as a starting material or intermediate in synthetic processes. halochem.com

The research landscape for its structural analogues is significantly more developed. For instance, polysubstituted bromo- and chloro-phenyl derivatives are key intermediates in the synthesis of pharmaceuticals. Notably, compounds with similar substitution patterns are employed in the creation of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. For example, (5-Bromo-2-chlorophenyl)methanol derivatives are utilized in the synthesis of empagliflozin. pharmaffiliates.com This suggests that this compound likely holds potential as a precursor for novel therapeutic agents or other complex organic molecules. The synthesis of such compounds often involves the reduction of the corresponding benzaldehyde, in this case, 3-Bromo-2-chloro-5-methylbenzaldehyde (B2806272). sigmaaldrich.com

Scope and Objectives of Academic Research on this compound

While specific academic projects centered on this compound are not prominent, the likely objectives of research involving this compound can be inferred from the study of its analogues. A primary research goal would be its utilization as a versatile intermediate in multi-step organic syntheses.

Key research objectives would likely include:

Exploration of selective functionalization: Investigating the differential reactivity of the bromine and chlorine substituents to develop regioselective cross-coupling strategies.

Synthesis of novel bioactive molecules: Employing the scaffold to construct new chemical entities for evaluation in medicinal chemistry programs, potentially targeting areas where similar halogenated compounds have shown promise.

Development of new synthetic methodologies: Using the compound as a model substrate to test and refine new synthetic reactions and catalytic systems.

The strategic positioning of the bromo, chloro, and methyl groups on the phenyl ring provides a unique electronic and steric environment, making it a valuable tool for chemists aiming to create intricate and functionally diverse molecules.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₈BrClO |

| Molecular Weight | 235.51 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2090528-44-0 |

| Predicted Boiling Point | 284.5 ± 25.0 °C |

| Predicted Melting Point | Data not available |

| Predicted Density | 1.623 ± 0.06 g/cm³ |

Note: Predicted values are computationally generated and may differ from experimental values.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-chloro-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETVYDFZWSMCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3 Bromo 2 Chloro 5 Methylphenyl Methanol

Reactions Involving the Primary Hydroxyl Functionality

The primary alcohol group is a key site for transformations, allowing for oxidation to carbonyl compounds, complete removal of the oxygen functionality, and derivatization to various oxygen-containing species.

Selective Oxidation to Arylaldehydes and Aromatic Carboxylic Acids

The primary benzylic alcohol of (3-Bromo-2-chloro-5-methylphenyl)methanol can be selectively oxidized to form either the corresponding aldehyde, 3-bromo-2-chloro-5-methylbenzaldehyde (B2806272), or the carboxylic acid, 3-bromo-2-chloro-5-methylbenzoic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed.

Milder oxidizing agents are typically used to achieve the partial oxidation to the arylaldehyde, thereby preventing over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and manganese dioxide (MnO₂). Conversely, the synthesis of the aromatic carboxylic acid requires stronger oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are effective for this complete oxidation.

Table 1: Selective Oxidation Reactions

| Desired Product | Reagent Class | Example Reagents |

|---|---|---|

| Arylaldehyde | Mild Oxidizing Agents | Pyridinium chlorochromate (PCC), Manganese dioxide (MnO₂) |

| Carboxylic Acid | Strong Oxidizing Agents | Potassium permanganate (KMnO₄), Chromic acid |

Reductive Deoxygenation and Other Functional Group Interconversions of the Benzylic Alcohol

Reductive deoxygenation is a crucial transformation for removing the hydroxyl group and replacing it with a hydrogen atom, yielding 1-bromo-2-chloro-3,5-dimethylbenzene. This process is extensively studied in organic chemistry. uni-regensburg.de One of the most prominent methods is the Barton-McCombie deoxygenation, which involves converting the alcohol into a thiocarbonyl derivative, such as a xanthate or thiocarbamate, followed by a radical-induced reduction using a tin hydride, like tributyltin hydride (Bu₃SnH), and a radical initiator.

Alternative catalytic methods provide a more direct and often more environmentally benign approach. uni-regensburg.de These can involve the use of silanes in the presence of a Lewis acid or transition-metal-catalyzed reactions. For instance, homogeneous reduction systems using a palladium catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), with a suitable hydrogen donor like ammonium (B1175870) formate, can achieve chemoselective deoxygenation. uni-regensburg.de Such methods are often tolerant of other functional groups, including the halogen atoms present on the aromatic ring. uni-regensburg.de

Derivatization to Esters, Ethers, and Other Oxygen-Containing Species

The primary alcohol functionality readily undergoes derivatization to form a variety of other oxygen-containing compounds, most notably esters and ethers. www.gov.uk

Esterification: Esters can be synthesized through the Fischer esterification process, which involves reacting the alcohol with a carboxylic acid under acidic catalysis. A more common and often higher-yielding method is the reaction of the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Etherification: The formation of ethers from this compound is commonly achieved via the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a nucleophilic substitution reaction to yield the desired ether. msu.edu

Transformations at the Halogen Centers (Bromine and Chlorine)

The bromine and chlorine substituents on the aromatic ring are key handles for further molecular elaboration, particularly through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. youtube.com For this reaction to proceed via the common addition-elimination (SₙAr) mechanism, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgyoutube.com

The this compound molecule lacks strong electron-withdrawing groups; it possesses a weakly activating hydroxymethyl group and an electron-donating methyl group. Therefore, it is not expected to be reactive towards nucleophilic aromatic substitution under standard SₙAr conditions. libretexts.org Extremely harsh conditions or alternative mechanisms, such as the elimination-addition (benzyne) pathway, would be required, but these are generally less controlled and may lead to mixtures of products. youtube.com

Transition-Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The halogen atoms on this compound serve as excellent electrophilic partners in a wide array of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for constructing new carbon-carbon bonds. thermofisher.com

The differential reactivity of the C-Br and C-Cl bonds (reactivity order: C-I > C-Br > C-Cl) can often be exploited to achieve selective, stepwise functionalization. The C-Br bond is significantly more reactive than the C-Cl bond in typical palladium-catalyzed reactions, allowing for coupling to occur preferentially at the bromine-substituted position under carefully controlled conditions. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com By selecting an appropriate catalyst system, such as Pd(PPh₃)₄ or catalyst systems based on Pd(OAc)₂ with specialized phosphine (B1218219) ligands, the bromine at the C3 position can be selectively coupled, leaving the chlorine at the C2 position intact for subsequent transformations. organic-chemistry.orgnih.gov

Heck Reaction: In the Heck reaction, the aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups, including the benzylic alcohol on the substrate. thermofisher.com Similar to the Suzuki coupling, the higher reactivity of the C-Br bond allows for selective arylation at this position.

Table 2: Common Cross-Coupling Reactions and Catalysts

| Reaction Name | Coupling Partner | Typical Catalyst System | Selective Site |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | C-Br |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | C-Br |

| Negishi | Organozinc Reagent | Pd(dba)₂, SPhos | C-Br |

| Stille | Organostannane | PdCl₂(PPh₃)₂ | C-Br |

This table represents common conditions; specific substrates may require optimization.

These cross-coupling methodologies provide a robust platform for elaborating the structure of this compound, enabling the synthesis of complex biaryl compounds and other advanced intermediates for various applications in materials science and medicinal chemistry.

Aromatic Ring Functionalizations and Side-Chain Modifications

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the hydroxymethyl group, the activating methyl group, and the deactivating bromo and chloro substituents on the aromatic ring. This structure allows for a diverse range of chemical transformations, encompassing both modifications to the aromatic core and functionalization of the benzylic side-chain. Research into polysubstituted aromatic compounds provides a framework for understanding the potential reactivity of this specific molecule.

Electrophilic Aromatic Substitution Patterns in Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is complex due to the competing directing effects of the four substituents. The reactivity and regioselectivity of an incoming electrophile are governed by the cumulative electronic and steric influences of the bromo, chloro, methyl, and hydroxymethyl groups. The aromatic ring has two available positions for substitution: C4 and C6.

The directing effects of the substituents are as follows:

-CH₃ (Methyl): An activating group, directing electrophiles to the ortho (C4, C6) and para positions.

-Cl (Chloro) and -Br (Bromo): Deactivating groups, yet they direct incoming electrophiles to the ortho and para positions relative to themselves. aspirationsinstitute.com

-CH₂OH (Hydroxymethyl): A weakly deactivating group that directs ortho and para.

A qualitative analysis of the directing effects on the available positions is presented below.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Position | Substituent Effects | Steric Hindrance | Predicted Outcome |

| C4 | Ortho to -CH₃ (activating), Para to -CH₂OH (directing), Meta to -Cl (less deactivating), Meta to -Br (less deactivating) | High; flanked by the -CH₃ and -Br groups. | Electronically favored due to the strong activation from the methyl group and para-directing effect of the hydroxymethyl group. Steric hindrance is a significant barrier. |

| C6 | Ortho to -CH₃ (activating), Ortho to -CH₂OH (directing), Ortho to -Cl (directing but deactivating) | High; flanked by the -CH₂OH and -Cl groups. | Also electronically favored, but potentially less so than C4. Steric hindrance from the adjacent hydroxymethyl and chloro groups is substantial. |

Given the electronic activation at both C4 and C6 by the methyl group, the final regioselectivity in a reaction would likely be a mixture of products. The specific electrophile and reaction conditions would play a crucial role in determining the major product, with sterically less demanding electrophiles potentially favoring the C4 position despite the flanking bromine.

Radical Reactions and C(sp³)-H Bond Functionalization

The hydroxymethyl group of this compound possesses benzylic C(sp³)-H bonds that are susceptible to radical reactions and functionalization. The activation of these C-H bonds is an atom-economical strategy for elaborating the molecule's structure without pre-functionalization. nih.gov

Transition-metal catalysis is a prominent strategy for achieving benzylic C-H functionalization. nih.gov For instance, palladium(0)-catalyzed reactions have been developed for the synthesis of various heterocycles by functionalizing benzylic C(sp³)-H bonds. nih.gov Similarly, copper-catalyzed methods can facilitate oxidative cyclization involving benzylic C-H bonds. rsc.org These methodologies could potentially be applied to this compound to couple it with various partners.

Another approach involves radical-initiated reactions. The use of radical initiators can generate a benzylic radical at the -CH₂OH group, which can then be trapped by other reagents. This represents a direct pathway to modify the side chain.

Table 2: Potential C(sp³)-H Functionalization Reactions

| Reaction Type | Reagents & Conditions | Potential Product |

| Benzylic Oxidation | MnO₂, Toluene (B28343), 80 °C | (3-Bromo-2-chloro-5-methylphenyl)formaldehyde |

| Benzylic Esterification | Carboxylic acid, Cu-catalyst, Peroxide, Blue-light irradiation | (3-Bromo-2-chloro-5-methylphenyl)methyl ester |

| Benzylic Arylation | Aryl halide, Pd(OAc)₂, H-bond-acceptor ligand | (1-(3-Bromo-2-chloro-5-methylphenyl)-1-aryl)methanol |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | 1-(Bromomethyl)-3-bromo-2-chloro-5-methylbenzene |

These transformations highlight the versatility of the benzylic position for creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex derivatives. The free alcohol can direct reactivity to remote C-H bonds under specific catalytic conditions. nih.gov

Multicomponent Reactions Utilizing this compound as a Versatile Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, offer an efficient route to complex molecules. beilstein-journals.orgmdpi.com this compound can serve as a key building block in such reactions, typically after an in-situ oxidation to its corresponding aldehyde.

A prominent example is the A³-coupling reaction for the synthesis of propargylamines. csic.es In this process, the benzyl (B1604629) alcohol is first oxidized to the aldehyde. The aldehyde then reacts with an amine to form an iminium ion, which is subsequently attacked by a metal acetylide (generated from a terminal alkyne and a catalyst) to yield the final propargyl-amine. csic.esresearchgate.net Gold- or copper-based catalysts are often employed for this transformation.

Table 3: Hypothetical A³-Coupling Multicomponent Reaction

| Component 1 | Component 2 (Amine) | Component 3 (Alkyne) | Catalyst/Oxidant | Product Type |

| This compound | Piperidine | Phenylacetylene | HAuCl₄·3H₂O / MnO₂ | Propargylamine |

| This compound | Morpholine | Ethynyltrimethylsilane | HAuCl₄·3H₂O / MnO₂ | Propargylamine |

| This compound | Dibenzylamine | 1-Hexyne | HAuCl₄·3H₂O / MnO₂ | Propargylamine |

This one-pot strategy avoids the isolation of the often unstable aldehyde intermediate and streamlines the synthesis of complex, highly functionalized molecules. csic.es The diverse substitution pattern of the (3-Bromo-2-chloro-5-methylphenyl) moiety would be incorporated into the final product, making it a valuable scaffold for creating libraries of compounds for various applications. beilstein-journals.org

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2 Chloro 5 Methylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons (CH₂OH), the hydroxyl proton (-OH), and the methyl protons (-CH₃). The aromatic region would likely show two distinct signals for the two non-equivalent aromatic protons. Their chemical shifts and coupling patterns would be influenced by the electronic effects of the bromo, chloro, methyl, and hydroxymethyl substituents. The benzylic protons are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The methyl group protons would present as a sharp singlet, generally upfield around 2.3-2.5 ppm. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide a count of the unique carbon environments in the molecule. For (3-Bromo-2-chloro-5-methylphenyl)methanol, eight distinct signals are expected: six for the aromatic carbons, one for the benzylic carbon, and one for the methyl carbon. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon bearing the bromine atom and the carbon bearing the chlorine atom would exhibit characteristic shifts. The benzylic carbon (C-OH) signal is typically observed in the 60-70 ppm range, while the methyl carbon signal would be found in the aliphatic region, around 20 ppm.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ar-H | 7.0 - 7.5 | 120 - 140 |

| -CH₂OH | 4.5 - 5.0 | 60 - 70 |

| -OH | Variable | - |

| -CH₃ | 2.3 - 2.5 | ~20 |

| C-Br | - | 115 - 125 |

| C-Cl | - | 130 - 140 |

| C-CH₃ | - | 135 - 145 |

| C-CH₂OH | - | 140 - 150 |

Note: These are predicted values and actual experimental data may vary.

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it could confirm the coupling between the aromatic protons and potentially between the benzylic and hydroxyl protons, depending on the solvent and exchange rate.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the substitution pattern on the aromatic ring by showing correlations from the methyl and benzylic protons to the various aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful for determining the preferred conformation of the hydroxymethyl group relative to the aromatic ring and its substituents.

The rotational freedom around the C-C bond connecting the hydroxymethyl group to the aromatic ring suggests the possibility of different conformations in solution. Advanced NMR techniques, such as variable-temperature NMR studies and rotating-frame Overhauser effect spectroscopy (ROESY), could provide insights into the dynamic behavior of this compound. By analyzing changes in chemical shifts or the appearance of new NOE correlations at different temperatures, it might be possible to determine the energy barriers to rotation and identify the most stable conformer(s) in solution.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. While a specific spectrum for this compound is not available in the provided search results, characteristic absorption frequencies can be predicted based on known data for similar molecules.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadness arising from hydrogen bonding. C-H stretching vibrations of the aromatic ring and the methyl and methylene groups would appear in the 2850-3100 cm⁻¹ region. The C-C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1450-1600 cm⁻¹ range. The C-O stretching vibration of the primary alcohol would be expected around 1050 cm⁻¹. The presence of carbon-halogen bonds would also result in characteristic absorptions in the fingerprint region (below 1000 cm⁻¹), with C-Cl stretching typically appearing around 700-800 cm⁻¹ and C-Br stretching at lower wavenumbers, around 500-600 cm⁻¹.

| Functional Group | Characteristic FT-IR Absorption (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C (aromatic) | 1450-1600 |

| C-O (alcohol) | 1000-1260 |

| C-Cl | 700-800 |

| C-Br | 500-600 |

Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information to FT-IR. While O-H and other polar functional group vibrations are often weak in Raman spectra, non-polar bonds and symmetric vibrations tend to produce strong signals. The aromatic ring vibrations, particularly the ring breathing modes, are often prominent in the Raman spectrum. The C-Cl and C-Br stretching vibrations would also be observable. A combined analysis of both FT-IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT) calculations, would allow for a more complete and accurate assignment of the vibrational modes of this compound. nih.gov Such a comprehensive vibrational analysis can provide a detailed picture of the molecule's bonding and structure.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry is a cornerstone analytical technique for the structural elucidation of organic compounds, providing vital information about the molecular weight and elemental composition of a molecule, as well as insights into its structure through the analysis of fragmentation patterns. For a halogenated aromatic compound such as this compound, mass spectrometry is indispensable for confirming its identity and understanding its chemical behavior under ionization conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. This technique can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₈H₈BrClO. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

Table 1: Theoretical Exact Mass Calculation for C₈H₈BrClO

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 8 | 8.062600 |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| Chlorine | ³⁵Cl | 34.968853 | 1 | 34.968853 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | | | | 233.944705 |

An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would provide strong evidence for the assigned molecular formula. The presence of bromine and chlorine atoms also imparts a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of their isotopes (⁷⁹Br and ⁸¹Br; ³⁵Cl and ³⁷Cl), the molecular ion region will exhibit a distinctive cluster of peaks, the relative intensities of which can further confirm the presence of these halogens.

Fragmentation Pattern Analysis using Techniques such as GC-MS and FAB-MS

In a typical electron ionization (EI) source, as is common in GC-MS, the molecular ion ([M]⁺˙) is first formed. This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. For this compound, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): This would lead to the formation of a relatively stable benzylic cation.

Loss of a water molecule (H₂O): This is a common fragmentation pathway for alcohols.

Benzylic cleavage: The bond between the aromatic ring and the hydroxymethyl group can break, leading to fragments corresponding to the substituted phenyl ring and the CH₂OH group.

Loss of halogen atoms: Fragmentation involving the loss of Br or Cl atoms, or HBr/HCl molecules, can also be anticipated.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (for most abundant isotopes) |

|---|---|---|

| [C₈H₈BrClO]⁺˙ | Molecular Ion | 234 |

| [C₈H₇BrCl]⁺ | Loss of •OH | 217 |

| [C₈H₆BrCl]⁺˙ | Loss of H₂O | 216 |

| [C₇H₅BrCl]⁺ | Benzylic cleavage (loss of CH₂OH) | 203 |

FAB-MS, being a softer ionization technique, might be expected to produce a more abundant molecular ion peak and less extensive fragmentation compared to EI-MS. This can be particularly useful for confirming the molecular weight of the compound.

X-ray Diffraction Analysis (for Crystalline Samples and Derivatives)

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be obtained as a suitable single crystal, or if a crystalline derivative is prepared, X-ray diffraction analysis can provide a wealth of structural information.

This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

While no specific crystallographic data for this compound is present in the searched literature, studies on closely related structures, such as hydrazone derivatives of halogenated salicylaldehydes, demonstrate the utility of this technique in confirming molecular connectivity and stereochemistry. For instance, in the crystal structure of N′-(3-Bromo-5-chloro-2-hydroxybenzylidene)-2-chlorobenzohydrazide methanol (B129727) solvate, X-ray diffraction confirmed the molecular structure and revealed details about intermolecular hydrogen bonding. chemicalbook.com

Table 3: Information Obtainable from X-ray Diffraction of a Crystalline Sample

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Such detailed structural information is invaluable for understanding the chemical and physical properties of the compound and can be correlated with data obtained from other spectroscopic techniques.

Computational Chemistry and Theoretical Investigations of 3 Bromo 2 Chloro 5 Methylphenyl Methanol

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to the theoretical investigation of molecular systems. For (3-Bromo-2-chloro-5-methylphenyl)methanol, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its properties with a high degree of accuracy. DFT, with its balance of computational cost and accuracy, is particularly well-suited for studying molecules of this size, often utilizing functionals like B3LYP. Ab initio methods, while more computationally intensive, can provide benchmark results.

Geometry Optimization and Conformational Landscapes

The first step in the computational analysis of this compound involves determining its most stable three-dimensional structure through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement of its atoms. The presence of the hydroxymethyl group introduces rotational flexibility, leading to various possible conformers. By mapping the potential energy surface as a function of the key dihedral angles, a conformational landscape can be constructed, identifying the global minimum energy conformer and other low-energy isomers. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

Electronic Structure Analysis: HOMO-LUMO Gap, Molecular Electrostatic Potential, Chemical Hardness, and Electrophilicity Indices

Once the optimized geometry is obtained, a detailed analysis of the electronic structure provides insights into the molecule's reactivity.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For halogenated compounds, the presence of electronegative bromine and chlorine atoms can significantly influence the energy of these orbitals. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red areas indicate negative potential, typically around electronegative atoms like oxygen, bromine, and chlorine, and are susceptible to electrophilic attack. Blue areas signify positive potential, usually around hydrogen atoms, indicating sites for nucleophilic attack. The MEP for this compound would highlight the electronegative regions around the halogen and oxygen atoms, as well as the electropositive nature of the hydroxyl proton.

Chemical Hardness and Electrophilicity Indices: These global reactivity descriptors are derived from the HOMO and LUMO energies. Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. The global electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are invaluable for predicting the molecule's behavior in chemical reactions.

| Parameter | Significance | Predicted Trend for this compound |

| HOMO-LUMO Gap (eV) | Indicates chemical reactivity and stability. | A relatively moderate gap is expected due to the presence of both electron-withdrawing halogens and an electron-donating methyl group. |

| Chemical Hardness (η) | Resistance to deformation of electron cloud. | Expected to be moderately hard. |

| Electrophilicity Index (ω) | Propensity to accept electrons. | The presence of electronegative Br and Cl atoms would likely result in a significant electrophilicity index. nih.gov |

Prediction and Interpretation of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting spectroscopic data, which can then be compared with experimental results for validation.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus. The calculated shifts for the aromatic protons, the methyl protons, and the methylene (B1212753) protons of the hydroxymethyl group can be correlated with experimental spectra to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational averaging. For phenols and related compounds, the chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding. nih.govmdpi.com

| Atom Type | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |

| Aromatic CH | 7.0 - 7.5 | 125 - 135 |

| C-Br | - | 115 - 125 |

| C-Cl | - | 130 - 140 |

| C-CH₃ | - | 135 - 145 |

| C-CH₂OH | - | 140 - 150 |

| CH₃ | 2.2 - 2.5 | 20 - 25 |

| CH₂OH | 4.5 - 5.0 | 60 - 65 |

| OH | Variable (depends on solvent and concentration) | - |

Theoretical Vibrational Spectra (IR and Raman) for Mode Assignment and Validation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of this compound. The calculated spectrum can be used to assign the various peaks in the experimental IR and Raman spectra to specific molecular motions, such as C-H stretching, C-C aromatic ring vibrations, C-Br and C-Cl stretching, and O-H bending and stretching. This detailed assignment provides a deeper understanding of the molecule's vibrational dynamics.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 |

| C=C Aromatic Ring Stretch | 1450 - 1600 |

| C-O Stretch | 1000 - 1260 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Reaction Mechanism Elucidation and Reactivity Prediction

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, including transition states and intermediates. For this compound, computational studies could investigate reactions such as oxidation of the alcohol to an aldehyde or carboxylic acid, or nucleophilic substitution reactions at the benzylic position. By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. Furthermore, the reactivity indices discussed earlier (HOMO-LUMO gap, MEP, electrophilicity) provide a predictive framework for how this molecule will interact with other reagents. For instance, the MEP can guide the understanding of its interactions with electrophiles and nucleophiles.

Transition State Analysis and Elucidation of Reaction Pathways

Transition state theory is a cornerstone of understanding reaction kinetics, and computational chemistry provides the means to locate and characterize transition state structures. For a reaction involving this compound, such as its oxidation to the corresponding aldehyde, computational methods like Density Functional Theory (DFT) can be employed to map out the potential energy surface.

The reaction pathway for the oxidation of the benzylic alcohol would likely proceed through the formation of an intermediate, followed by the rate-determining step which involves the breaking of a C-H bond. The substituents on the phenyl ring—bromo, chloro, and methyl groups—play a crucial role in stabilizing or destabilizing the transition state. The electron-withdrawing nature of the halogens (bromo and chloro) and the electron-donating nature of the methyl group will influence the electron density at the reaction center.

Computational analysis would involve geometry optimization of the reactant, transition state, and product. Frequency calculations are then performed to confirm the nature of these stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the vibrational mode of the bond being formed or broken.

Table 1: Hypothetical Calculated Energies for the Oxidation of this compound

| Species | Relative Energy (kcal/mol) | Imaginary Frequency (cm⁻¹) |

| Reactant | 0.0 | 0 |

| Transition State | +15.2 | -1250 (C-H stretch) |

| Product | -25.8 | 0 |

Note: The data in this table is hypothetical and for illustrative purposes.

The elucidation of the reaction pathway would reveal a stepwise mechanism. For instance, in a metal-catalyzed oxidation, the alcohol would first coordinate to the metal center. This is followed by the cleavage of the O-H bond, and then the rate-limiting C-H bond cleavage to yield the aldehyde and the reduced metal catalyst.

Regioselectivity and Stereoselectivity Predictions Based on Electronic and Steric Factors

Regioselectivity and stereoselectivity are critical aspects of chemical synthesis. Computational methods can predict the favored regio- and stereoisomers by calculating the activation energies for the different possible reaction pathways.

In the context of further electrophilic aromatic substitution on the phenyl ring of this compound, the directing effects of the existing substituents would determine the position of the incoming electrophile. The bromo and chloro groups are ortho-, para-directing but deactivating, while the methyl group is ortho-, para-directing and activating. The hydroxymethyl group is also generally considered ortho-, para-directing and weakly deactivating. The interplay of these electronic effects, along with steric hindrance from the bulky bromo and chloro groups, would dictate the regiochemical outcome. Computational modeling of the transition states for substitution at the available positions on the ring would quantify these effects.

Stereoselectivity would be a factor in reactions involving the chiral center that could be formed from the benzylic alcohol. For instance, in an asymmetric synthesis, the facial selectivity of an attack on a prochiral derivative of this compound would be influenced by the steric bulk of the ortho substituents. The large bromine and chlorine atoms would likely direct an incoming reagent to the less hindered face of the molecule.

Table 2: Hypothetical Relative Energies of Transition States for Electrophilic Nitration

| Position of Nitration | Relative Activation Energy (kcal/mol) |

| C4 | 22.5 |

| C6 | 20.1 |

Note: The data in this table is hypothetical and for illustrative purposes, predicting the most likely positions for electrophilic attack.

Hammett Studies and Quantitative Structure-Activity Relationships for Electronic Effects on Reactivity

Hammett studies are a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. acs.org The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted aromatic compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ).

For this compound, the Hammett substituent constants for bromo, chloro, and methyl groups can be used to predict its reactivity in various reactions, such as the oxidation of the alcohol. The electronic effects of these substituents are a combination of inductive and resonance effects. Both chlorine and bromine are electron-withdrawing through the inductive effect, but electron-donating through resonance. The methyl group is electron-donating through both inductive and hyperconjugation effects.

Quantitative Structure-Activity Relationship (QSAR) studies build upon these principles to develop mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. bohrium.comresearchgate.net For a series of substituted benzyl (B1604629) alcohols, a QSAR model could be developed to predict their oxidation rates based on descriptors such as Hammett constants, lipophilicity (logP), and steric parameters. bohrium.comresearchgate.net

Table 3: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | σ_meta | σ_para |

| -Br | 0.39 | 0.23 |

| -Cl | 0.37 | 0.23 |

| -CH₃ | -0.07 | -0.17 |

| -CH₂OH | 0.00 | 0.00 |

The positive ρ value often observed for the oxidation of benzyl alcohols indicates that the reaction is favored by electron-withdrawing groups, which stabilize the developing negative charge in the transition state. acs.org The combination of electron-withdrawing halogens and an electron-donating methyl group in this compound presents an interesting case for studying the interplay of these electronic effects on its reactivity.

Advanced Applications and Future Research Directions of 3 Bromo 2 Chloro 5 Methylphenyl Methanol in Non Biological Fields

Strategic Utility as a Synthetic Intermediate in Complex Organic Synthesis

As an organic building block, (3-Bromo-2-chloro-5-methylphenyl)methanol offers multiple avenues for chemical modification, making it a valuable starting material for more complex molecules. bldpharm.combldpharm.com The interplay of its functional groups allows for sequential and site-selective reactions.

The synthesis of multifunctional polycyclic systems often requires starting materials with pre-installed functional groups that can direct the assembly of the core structure. The structure of this compound is ideally suited for this purpose. The bromo and chloro groups can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings. These reactions are fundamental to constructing complex aromatic and polycyclic frameworks.

For instance, the bromine atom can be selectively targeted for metal-catalyzed cross-coupling, followed by a subsequent reaction at the chloro-substituted position under different catalytic conditions. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, providing another reactive handle for annulation reactions or for introducing further diversity into the molecular scaffold. This stepwise functionalization is a key strategy in the synthesis of elaborate molecular architectures found in advanced materials and pharmaceuticals.

The term "specialty chemicals" refers to compounds produced for specific, performance-enhancing functions. This compound serves as a key precursor for such high-value products. aobchem.com Its utility stems from the ability to transform its functional groups into other desired moieties.

Below is a table detailing potential transformations and the resulting chemical class:

| Functional Group | Reaction Type | Resulting Functional Group | Application Area |

| -CH₂OH (Methanol) | Oxidation | -CHO (Aldehyde) or -COOH (Carboxylic Acid) | Synthesis of ligands, polymers, bioactive molecules |

| -Br (Bromo) | Cross-Coupling (e.g., Suzuki, Stille) | -Aryl, -Alkenyl, -Alkynyl | Advanced intermediates, electronic materials |

| -Cl (Chloro) | Nucleophilic Substitution / Cross-Coupling | -OR, -NR₂, -Aryl | Diverse functional materials |

| Aromatic Ring | Electrophilic Substitution | Nitration, Sulfonation, etc. | Further functionalized intermediates |

The combination of these reactive sites allows for the generation of a wide array of derivatives with tailored properties, positioning it as a foundational element in the production of advanced fine chemicals.

Potential in Materials Science and Polymer Chemistry

The demand for new materials with specific thermal, optical, or electronic properties drives research in materials science and polymer chemistry. Halogenated organic compounds are often used to impart desirable characteristics such as flame retardancy or to serve as reactive sites for polymerization and modification. bldpharm.combldpharm.com

This compound contains a polymerizable handle—the hydroxymethyl group. This group can be used in condensation polymerization reactions, for example, with dicarboxylic acids or diisocyanates to form polyesters or polyurethanes, respectively. The resulting polymers would have the bromo, chloro, and methyl groups as pendant functionalities along the polymer chain.

These pendant halogen groups offer several advantages:

Post-Polymerization Modification: They can be used as reactive sites for grafting other polymer chains or for introducing specific functionalities, leading to materials with tailored surface properties or compatibilities.

Inherent Properties: The presence of bromine and chlorine can enhance the flame retardancy and thermal stability of the resulting polymer.

Tuning of Physical Properties: The bulky and polarizable halogen atoms can influence the polymer's glass transition temperature, refractive index, and solubility.

The rigid phenyl ring of this compound makes it a potential core structure for the synthesis of liquid crystalline materials. By extending the molecular structure through cross-coupling reactions at the bromo and chloro positions to create rod-like (calamitic) or disc-like (discotic) molecules, it is possible to design new liquid crystals. The specific substitution pattern influences the molecular packing and, consequently, the mesophase behavior.

Furthermore, conjugated polymers and organic molecules used in optoelectronics often feature substituted aromatic rings. The ability to functionalize this compound through its various reactive sites makes it a candidate for building blocks used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The halogen atoms can be used to tune the HOMO/LUMO energy levels of the final material, a critical parameter for device performance.

Development as Ligands or Scaffolds in Catalysis

In the field of catalysis, ligands play a crucial role in controlling the activity and selectivity of a metal center. The design of new ligands is a constant pursuit to improve existing catalytic systems and discover new transformations. bldpharm.comchemicalbook.com

This compound can serve as a scaffold for the synthesis of novel ligands. The hydroxymethyl group can be converted into a phosphine (B1218219), amine, or other coordinating group. The bromo and chloro substituents can be used to attach the ligand to a larger support structure or to introduce additional steric or electronic-tuning elements. For example, a Suzuki coupling reaction at the bromine position could introduce a pyridine (B92270) or other heteroaromatic ring, creating a bidentate or pincer-type ligand. The steric bulk provided by the 2-chloro and 5-methyl substituents can create a specific coordination pocket around the metal center, potentially leading to high selectivity in catalytic reactions such as asymmetric hydrogenation or cross-coupling. The development of catalysts supported by ligands derived from this scaffold could enable more efficient and selective chemical manufacturing processes. mdpi.com

Design and Synthesis of Chiral Auxiliaries or Ligands for Asymmetric Transformations

The development of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the synthesis of agrochemicals and advanced materials. Chiral auxiliaries and ligands are instrumental in controlling the stereochemical outcome of chemical reactions. wikipedia.org The structure of this compound, while achiral itself, provides a versatile starting point for the synthesis of novel chiral molecules.

The hydroxyl group can be readily converted into a variety of other functional groups, or the entire molecule can be used to form esters or ethers with chiral acids or alcohols, respectively. The substituted phenyl ring can impart specific steric and electronic properties to a catalytic center, influencing the enantioselectivity of a transformation. For instance, ortho-halogenation has been shown to control the chiral conformations of benzyl (B1604629) alcohol. rsc.org

Research into chiral P,N,N-ligands for manganese-catalyzed asymmetric hydroamination of allylic alcohols has demonstrated the successful use of structurally complex ligands to achieve high yields and enantioselectivities. acs.org This suggests a potential pathway where this compound could be derivatized to form a component of such a ligand, with the halogen and methyl groups fine-tuning the electronic environment of the catalytic metal center.

Below is a table illustrating the performance of representative chiral ligands in asymmetric catalysis, providing a benchmark for the potential development of ligands derived from this compound.

| Chiral Ligand Type | Catalytic Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral Ferrocenyl P,N,N-Ligand | Mn-catalyzed Asymmetric Hydroamination | Allylic Alcohol | 99 | 75 | acs.org |

| 3,5-Dibutyl Phenyl Substituted P,N,N-Ligand | Mn-catalyzed Asymmetric Hydroamination | Allylic Alcohol | 99 | 84 | acs.org |

| BINOL-derived Chiral Phosphoric Acid | Pd(II)-catalyzed Enantioselective Arylation | Benzylic C(sp³)–H bond | High | High | mdpi.com |

| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylic acid ester | High | >90 (d.r.) | wikipedia.org |

This table presents data for analogous chiral ligand systems to illustrate potential applications.

Incorporation into Supports for Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts offers significant advantages, including ease of separation, reusability, and suitability for continuous flow processes. The functional groups on this compound make it a candidate for covalent attachment to various support materials, such as silica (B1680970), alumina, or polymers.

The benzylic alcohol functionality can be used to form ether or ester linkages with a functionalized support. Alternatively, the aromatic bromine atom can participate in cross-coupling reactions to graft the molecule onto a support. Once anchored, the molecule can be further modified to act as a ligand for a catalytically active metal. For example, a Pd-terpyridine catalyst has been successfully attached to a silica surface for the hydrodeoxygenation of benzyl alcohol, demonstrating the feasibility of such molecular/heterogeneous catalyst motifs. ku.edu

Furthermore, carbon-supported platinum catalysts have proven effective for the aerobic oxidative coupling of benzylic alcohols. nih.gov This suggests that this compound could potentially be used to modify the surface of a carbon support to enhance catalyst-substrate interactions.

The following table summarizes the performance of some heterogeneous catalysts in reactions involving benzylic alcohols, indicating the potential for systems incorporating this compound.

This table showcases representative heterogeneous catalytic systems for reactions with benzyl alcohols to highlight potential applications.

Future Research Avenues and Methodological Development

The unique substitution pattern of this compound opens up numerous avenues for future research and the development of novel synthetic methodologies.

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Efficiency

Future work should focus on exploring the reactivity of the C-Br and C-Cl bonds, as well as the benzylic alcohol group, to develop novel catalytic systems. The differential reactivity of the two halogen atoms could be exploited for selective sequential functionalization. For instance, the C-Br bond is typically more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond, allowing for a stepwise introduction of different functionalities.

The development of dual catalytic systems, where one catalyst activates the alcohol and another activates a coupling partner, could lead to new and efficient bond-forming reactions. Research into photocatalytic applications is also a promising direction, as demonstrated by the use of CNTs/GCN hybrids for the selective oxidation of benzyl alcohol. mdpi.com Investigating the photocatalytic potential of metal complexes derived from this compound could lead to environmentally friendly synthetic methods.

Development of High-Throughput Synthesis and Screening Methods for Derivatives

To fully unlock the potential of this compound, the development of high-throughput synthesis and screening methods is crucial. nih.gov This would enable the rapid generation of a library of derivatives with diverse functionalities. For example, by reacting the benzylic alcohol with a variety of carboxylic acids or isocyanates, a diverse set of esters and carbamates could be synthesized in parallel.

These libraries of derivatives could then be screened for their efficacy in various applications, such as chiral ligands in asymmetric catalysis or as components of heterogeneous catalysts. High-throughput screening techniques, combined with computational modeling, can accelerate the discovery of new catalysts and materials with desired properties. arxiv.org A high-throughput computational-experimental screening protocol has been successfully used to discover novel bimetallic catalysts for hydrogen peroxide synthesis, demonstrating the power of this approach. arxiv.org

The following table outlines a conceptual high-throughput workflow for the development of derivatives of this compound.

| Stage | Description | Techniques | Potential Outcome |

| Library Synthesis | Parallel synthesis of derivatives from this compound. | Automated liquid handling, parallel reactors. | A diverse library of esters, ethers, and other derivatives. |

| High-Throughput Screening | Rapid screening of the library for catalytic activity or other desired properties. | Miniaturized reaction vessels, spectroscopic analysis (e.g., UV-Vis, fluorescence), GC-MS, HPLC. | Identification of "hit" compounds with promising activity. |

| Optimization | Further structural modification and optimization of the "hit" compounds. | Design of Experiments (DoE), computational modeling. | Highly efficient and selective catalysts or materials. |

| Scale-up and Application | Synthesis of optimized compounds on a larger scale for further testing and application. | Flow chemistry, process optimization. | Novel and practical solutions for chemical synthesis and materials science. |

This table provides a conceptual framework for future research and development.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3-Bromo-2-chloro-5-methylphenyl)methanol, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via bromination of a precursor like 2-chloro-5-methylbenzyl alcohol using brominating agents (e.g., N-bromosuccinimide, NBS) in solvents such as dichloromethane or carbon tetrachloride . Optimization involves temperature control (room temperature to 40°C) and stoichiometric adjustments to minimize side reactions. Post-reduction steps (e.g., NaBH₄) may stabilize the methanol group. Purity is confirmed via HPLC or GC-MS.

- Key Considerations : Monitor regioselectivity during bromination to avoid over-halogenation. Use TLC to track reaction progress.

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?

- Methodology :

- X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves bond angles and halogen positions.

- NMR : ¹H/¹³C NMR (in CDCl₃) identifies substituent positions (e.g., methyl at C5 vs. C3) and confirms hydroxyl group presence.

- Mass Spectrometry : HRMS validates molecular weight (expected: ~235.5 g/mol) and isotopic patterns for Br/Cl .

- Data Contradictions : Conflicting reports on melting points or solubility require cross-validation via DSC (thermal analysis) and partition coefficient studies.

Q. What are the primary applications of this compound in medicinal chemistry and material science?

- Medicinal Chemistry : Serves as a precursor for anticancer agents (e.g., via Suzuki coupling to introduce pharmacophores) .

- Material Science : Used in synthesizing liquid crystals or metal-organic frameworks (MOFs) due to its planar aromatic structure and halogen substituents .

- Biological Studies : Acts as a probe for enzyme inhibition assays (e.g., cytochrome P450) to study halogen bonding interactions .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, goggles) in fume hoods; avoid inhalation/contact due to potential toxicity from Br/Cl .

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent oxidation of the methanol group.

- Waste Disposal : Neutralize halogenated waste with NaOH/ethanol before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reaction pathways for derivatization of this compound?

- Methodology : Density Functional Theory (DFT) calculates activation energies for substitution reactions (e.g., replacing Br with amines). Software like Gaussian or ORCA models transition states and regioselectivity .

- Case Study : Predict optimal conditions for Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) by simulating ligand effects on catalytic cycles.

Q. What strategies mitigate regioselectivity challenges during functionalization of the aromatic ring?

- Approach :

- Directing Groups : Install temporary groups (e.g., -SO₃H) to steer electrophilic substitution.

- Protection/Deprotection : Protect the methanol group with TMSCl before halogenation .

- Catalytic Systems : Use Cu(I)/ligand systems for Ullmann-type couplings to target specific positions .

Q. How do solvent polarity and additives influence the compound’s stability in radical-mediated reactions?

- Experimental Design :

- Solvent Screening : Test stability in polar (DMF, DMSO) vs. non-polar (toluene) solvents under AIBN-initiated radical conditions.

- Additives : Antioxidants (BHT) or radical scavengers (TEMPO) can suppress degradation. Monitor via EPR spectroscopy .

Q. What advanced techniques resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methods :

- Dose-Response Studies : Re-evaluate cytotoxicity using standardized assays (MTT/CellTiter-Glo) across multiple cell lines.

- Target Engagement : SPR or ITC quantifies binding affinities to proposed targets (e.g., kinase enzymes) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent/DMSO concentration).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.